molecular formula C18H21N7O B12242327 4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B12242327
M. Wt: 351.4 g/mol
InChI Key: PFJXKERLXZMBHU-UHFFFAOYSA-N
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Description

4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach includes the condensation of pyrimidine derivatives with pyrrolo[3,2-d]pyrimidine intermediates. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, DMF as a solvent, and bases like potassium carbonate for deprotonation steps. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is unique due to its specific structural features that confer high selectivity and potency in inhibiting CDKs. This makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

4-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C18H21N7O/c1-11-5-14-16(22-11)17(21-10-20-14)24-6-12-8-25(9-13(12)7-24)18-19-4-3-15(23-18)26-2/h3-5,10,12-13,22H,6-9H2,1-2H3

InChI Key

PFJXKERLXZMBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC4CN(CC4C3)C5=NC=CC(=N5)OC

Origin of Product

United States

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